1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
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Overview
Description
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is a proline derivative known for its unique chemical structure and properties. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline involves several steps. One common method includes the reaction of proline with 3,5-dimethylisoxazole-4-sulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action are complex and depend on the specific biological context in which it is used .
Comparison with Similar Compounds
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline can be compared with other proline derivatives and sulfonyl-containing compounds. Similar compounds include:
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]pyrrolidine
These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of the proline and sulfonyl groups, which confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C10H14N2O5S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
(2S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
WIHCNDLCRKFZTR-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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